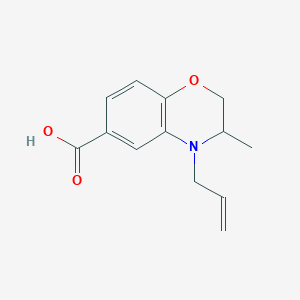![molecular formula C12H19KN2O4 B1392711 3-[4-(氧代环己烷-2-羰基)哌嗪-1-基]丙酸钾 CAS No. 1281154-60-6](/img/structure/B1392711.png)
3-[4-(氧代环己烷-2-羰基)哌嗪-1-基]丙酸钾
描述
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate is a chemical compound with the CAS Number: 1281154-60-6. It has a molecular weight of 294.39 . The IUPAC name for this compound is potassium 3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O4.K/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10;/h10H,1-9H2,(H,15,16);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.科学研究应用
合成和化学反应
- 合成和结构分析:与 3-[4-(氧代环己烷-2-羰基)哌嗪-1-基]丙酸钾相关的化合物的合成涉及复杂的化学反应。例如,通过用 N-溴代琥珀酰亚胺处理某些化合物,可以合成螺[氧代环己烷-2,2'-哌嗪]-3',6'-二酮衍生物,展示了合成相关化合物中涉及的复杂化学过程 (Shin、Sato、Honda 和 Yoshimura,1983 年)。
在二氧化碳捕获中的应用
提高 CO2 吸收:对包含哌嗪和碳酸钾等成分的混合物(与所讨论的化合物在结构上相关)的研究表明,CO2 吸收速率有显着提高。这些发现突出了此类化合物在工业过程中的潜在应用,特别是在从气体中去除 CO2 的过程中 (Cullinane 和 Rochelle,2004 年)。
用于 CO2 捕获的建模和模拟:该化合物的结构类似物已用于模拟研究中,以模拟 CO2 捕获过程。例如,已经研究了哌嗪促进的碳酸钾在燃煤电厂进行燃烧后 CO2 捕获中的潜力,表明其在环境管理和工程中的应用 (Oexmann、Hensel 和 Kather,2008 年)。
属性
IUPAC Name |
potassium;3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4.K/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10;/h10H,1-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAAVZVNZYEAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)
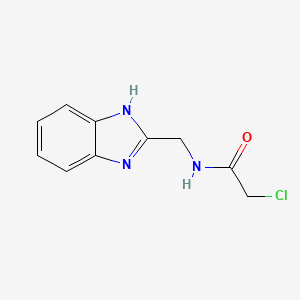
![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
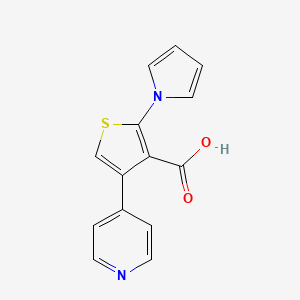
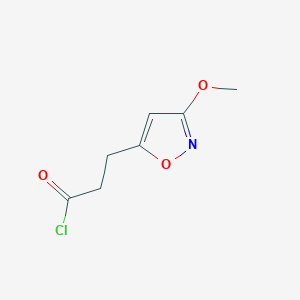
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)
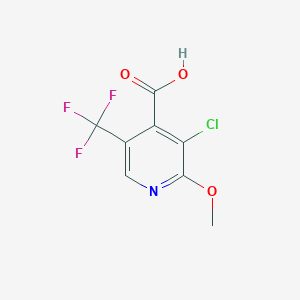
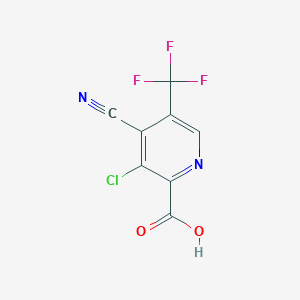
![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)
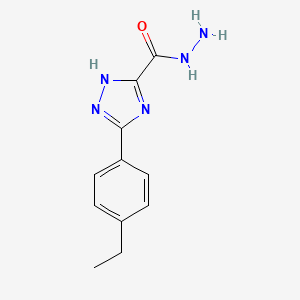
![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
